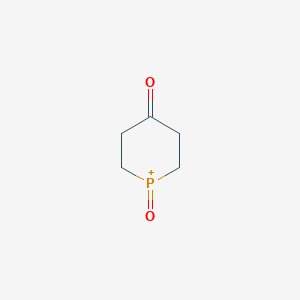
Phosphinan-4-one 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinan-4-one 1-oxide is a chemical compound with the molecular formula C5H9O2P. It is a member of the phosphine oxide family, characterized by the presence of a phosphorus atom bonded to an oxygen atom. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphinan-4-one 1-oxide can be synthesized through several methods. One common approach involves the oxidation of its corresponding phosphine precursor. This process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . Another method involves the cycloaddition reactions of thiochalcones with 1-phenyl-4H-phosphinin-4-one 1-oxide in a highly regio- and stereoselective manner .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phosphinan-4-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to its corresponding phosphine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Phosphine reagents, reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed: The major products formed from these reactions include higher oxidation state phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Scientific Research Applications
Phosphinan-4-one 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphinan-4-one 1-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phosphinan-4-one 1-oxide can be compared with other similar compounds such as:
Phosphine oxides: These compounds share the P=O functional group but differ in their substituents and overall structure.
Phosphinanes: These are cyclic phosphine derivatives that may or may not contain an oxygen atom bonded to the phosphorus.
Phosphonates: These compounds contain a P-C bond and are structurally different from phosphine oxides.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the P=O functional group.
Properties
Molecular Formula |
C5H8O2P+ |
|---|---|
Molecular Weight |
131.09 g/mol |
IUPAC Name |
1-oxophosphinan-1-ium-4-one |
InChI |
InChI=1S/C5H8O2P/c6-5-1-3-8(7)4-2-5/h1-4H2/q+1 |
InChI Key |
QFWSOBUELUVDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C[P+](=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















